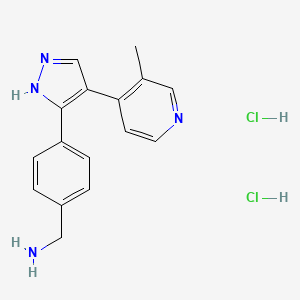
(4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride
Descripción general
Descripción
“(3-Methylpyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H12Cl2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 195.09 . The SMILES string representation is Cl.Cl.Cc1cnccc1CN . The InChI key is CCKLJVPDSMISSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
(4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride derivatives have shown potential in the treatment of Alzheimer's disease. These derivatives inhibit acetylcholinesterase and monoamine oxidase, two enzymes associated with the disease. Research has highlighted their effective inhibitory activities, particularly in the nanomolar or low micromolar range, indicating their potential therapeutic utility (Kumar et al., 2013).
Anticancer Properties
Some derivatives of (4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride have demonstrated promising anticancer properties. Research on thiadiazoles and thiazoles incorporating the pyrazole moiety has shown concentration-dependent cellular growth inhibitory effects on breast carcinoma cells. The studies revealed that these compounds could inhibit mitochondrial lactate dehydrogenase enzymes, a critical factor in cancer cell metabolism (Gomha et al., 2014).
Herbicidal and Insecticidal Activities
In the realm of agriculture, certain derivatives of this compound have shown favorable herbicidal and insecticidal activities. These applications are crucial for pest control and crop protection, signifying the compound's utility beyond medicinal applications (Wang et al., 2015).
Antimicrobial Activity
The derivatives of (4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride have also been found effective against various microbial strains. Studies have shown that these compounds possess significant antimicrobial properties, making them potential candidates for treating bacterial infections (Kumar et al., 2012).
Cellular Imaging and Photocytotoxicity
In medical imaging and cancer therapy, certain iron(III) complexes containing (4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine derivatives have shown potential for cellular imaging and photocytotoxicity. This application is particularly useful in cancer treatment, where targeted imaging and therapy are crucial (Basu et al., 2014).
Antiviral Activity
These compounds have also displayed significant antiviral activity against various viruses, including Herpes simplex virus, indicating their potential as antiviral agents. This broad-spectrum antiviral activity makes them valuable in the field of infectious diseases (Bernardino et al., 2007).
Safety and Hazards
This compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
[4-[4-(3-methylpyridin-4-yl)-1H-pyrazol-5-yl]phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.2ClH/c1-11-9-18-7-6-14(11)15-10-19-20-16(15)13-4-2-12(8-17)3-5-13;;/h2-7,9-10H,8,17H2,1H3,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEIBDPJEZDQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=C(NN=C2)C3=CC=C(C=C3)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(3-Methylpyridin-4-yl)-1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



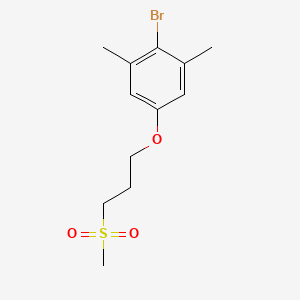
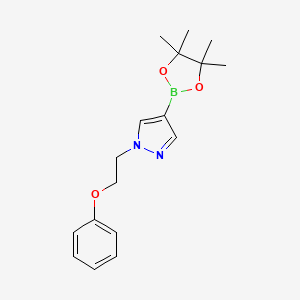


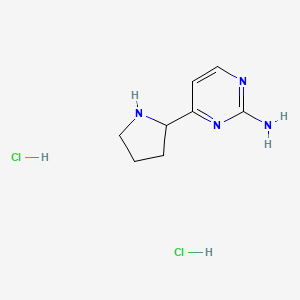
![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)
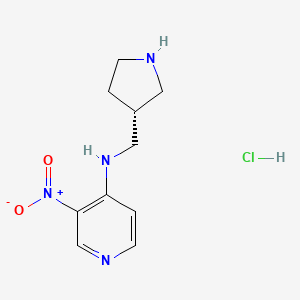

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)
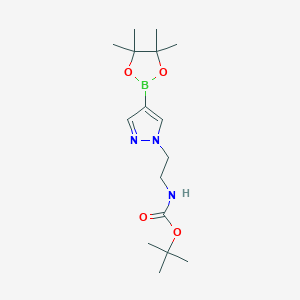
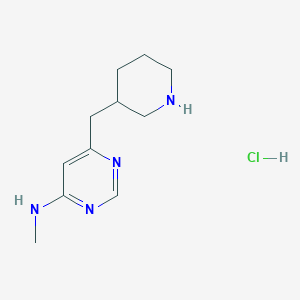

![tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1402335.png)